4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione involves the inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity. This can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Uniqueness
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit a broad range of kinases makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c22-16(14-12-18-21-5-1-4-17-15(14)21)20-8-6-19(7-9-20)13-2-10-25(23,24)11-3-13/h1,4-5,12-13H,2-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAIDYXEPYBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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